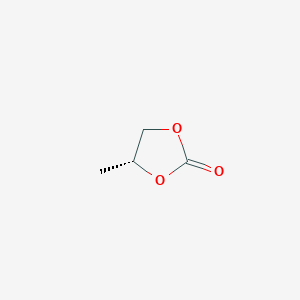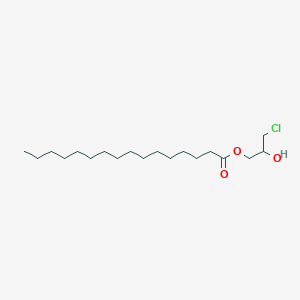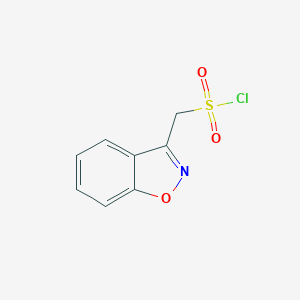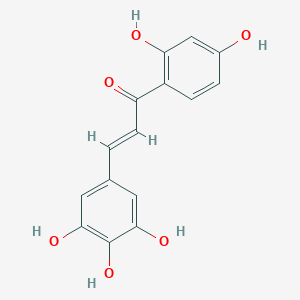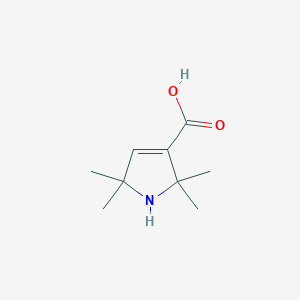
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
Descripción general
Descripción
2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide is a carboxamide of a hydrogenated pyrrole derivative . It is a sterically hindered amino compound having an amino alkyl side chain .
Synthesis Analysis
The synthesis of 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide has been reported by the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide .Molecular Structure Analysis
The molecular formula of 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is C9H14NO3 . The InChI representation is InChI=1S/C9H15NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5-6,12H,1-4H3 .Physical And Chemical Properties Analysis
The molecular weight of 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is 169.22 g/mol . It has a topological polar surface area of 40.5 Ų .Aplicaciones Científicas De Investigación
Molecular Probes and Labels
Stable free radicals like 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid are widely used as molecular probes and labels in various biophysical and biomedical research applications of magnetic resonance spectroscopy and imaging .
Nitroxides of Pyrrolidine Series
Among these radicals, sterically shielded nitroxides of pyrrolidine series demonstrate the highest stability in biological systems .
Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl
This compound can be used in the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of widely used carboxy-Proxyl .
Preparation of Reduction-Resistant Spin Labels and Probes
It can be used in the preparation of reduction-resistant spin labels and probes of the pyrrolidine series .
Simulation of Overhauser Dynamic Nuclear Polarization Signal
As a spin probe, it can be used in the study of the simulation of Overhauser dynamic nuclear polarization signal .
Synthesis of Nitroxide Based Polyethers
It can be used as a starting material in the synthesis of nitroxide based polyethers possessing charge transport properties .
Direcciones Futuras
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets . .
Propiedades
IUPAC Name |
2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(2)5-6(7(11)12)9(3,4)10-8/h5,10H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOIHPZSNFLRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can derivatives of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid be used in molecular imaging?
A1: Derivatives like 1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (TOPCA) have shown promise as contrast agents in Overhauser-enhanced MRI (OMRI). [] This technique relies on the interaction between the free radical in TOPCA and water protons in tissues. This interaction enhances the MRI signal, allowing for the detection of low-concentration species and potentially enabling the visualization of specific biological processes. []
Q2: Does modifying 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid impact its biological activity?
A2: Yes, modifications to the 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid structure can significantly alter its properties. For instance, coupling it with verapamil, a calcium channel blocker, creates a new molecule (H-3010) with combined benefits. [] While verapamil exhibits antiarrhythmic properties, the addition of the 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid moiety introduces antioxidant capabilities. This modification significantly enhances the protection against ischemia/reperfusion injury in cardiac tissue compared to verapamil alone. [] This highlights the potential for tailoring the molecule's effects through structural modifications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



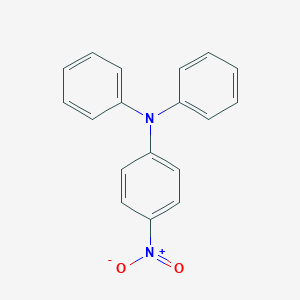
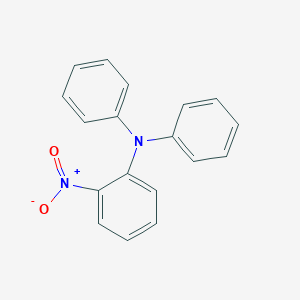



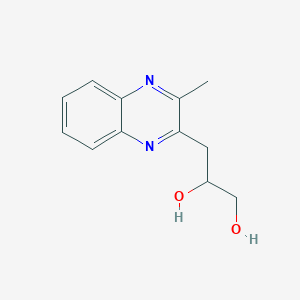


![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)
